molecular formula C17H18ClNO4S B2850317 Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 331750-10-8

Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2850317
CAS No.: 331750-10-8
M. Wt: 367.84
InChI Key: KGJZEPVIFXFCID-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be achieved through a multi-step process. One common method involves the reaction of 4-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate
  • Methyl 2-(4-bromo-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to the presence of both a sulfonyl group and a chloro-substituted aromatic ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-4-7-15(8-5-12)24(21,22)19(11-17(20)23-3)16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZEPVIFXFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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